molecular formula C5H6Cl2N2O2S B1586251 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 88398-93-0

5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1586251
CAS No.: 88398-93-0
M. Wt: 229.08 g/mol
InChI Key: HWGVUNSKAPCFNF-UHFFFAOYSA-N
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Description

5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C5H6Cl2N2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the chlorination of 1,3-dimethyl-5-pyrazolone. This process can be achieved through the reaction of methyl esters of alkylacetylenecarboxylic acids with methylhydrazines, followed by chlorination . Another method involves the Friedel-Crafts reaction between 2-fluorobenzoyl chloride and 5-chloro-1,3-dimethylpyrazole .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .

Mechanism of Action

The mechanism of action of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various substituted derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and resulting in therapeutic effects . The specific molecular pathways involved depend on the nature of the substituted derivatives and their target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-chloro-1,3-dimethylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N2O2S/c1-3-4(12(7,10)11)5(6)9(2)8-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGVUNSKAPCFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380385
Record name 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88398-93-0
Record name 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
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Synthesis routes and methods

Procedure details

Into 150 xl of chlorosulfonic acid was added dropwise under cooling at 5° C. or lower, 30 g (0.23 ml) of 5-chloro-1,3-dimethylpyrazole. After the addition, the mixture was stirred at 100° C. for 8 hours. Then, the reaction mixture was cooled to 80° C., followed by dropwise addition of 36 g of thionyl chloride over 30 minutes After the addition, the mixture was stirred at 100° C. for an additional 2 hours. The reaction mixture was cooled on ice and poured carefully into ice-water, whereby crude 5-chloro-1,3-dimethylpyrazole-4-sulfonylchloride (50 g) was formed as crystals. Subsequently, into a solution of 40 g of dimethylamine in 250 ml of THF, the above compound was added under cooling and the reaction mixture was stirred at room temperature for 3 hours. After the reaction, THF was evaporated under reduced pressure and into the residue was added ether and washed with water. After drying and evaporating the etherial solution, there was obtained 47 g of the title compound m.p. 53 -55° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0.23 mL
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reactant
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36 g
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reactant
Reaction Step Three
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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